(3S)-3-Methyl-3-phenylmorpholine
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Overview
Description
(3S)-3-Methyl-3-phenylmorpholine: is a chiral morpholine derivative characterized by the presence of a methyl group and a phenyl group attached to the third carbon of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
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Synthesis from Morpholine: : One common method involves the alkylation of morpholine with a suitable phenylmethyl halide under basic conditions. For example, morpholine can be reacted with benzyl chloride in the presence of a base like sodium hydride to yield (3S)-3-methyl-3-phenylmorpholine.
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Asymmetric Synthesis: : Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries to ensure the production of the (3S) enantiomer. This often involves the use of chiral ligands in metal-catalyzed reactions.
Industrial Production Methods
Industrial production typically involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : (3S)-3-Methyl-3-phenylmorpholine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form N-oxides.
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Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any oxidized forms back to the parent compound.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the morpholine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: N-oxides of this compound
Reduction: Reduced forms of any oxidized derivatives
Substitution: Various N-substituted morpholine derivatives
Scientific Research Applications
Chemistry
In organic synthesis, (3S)-3-methyl-3-phenylmorpholine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound has potential applications in the development of biologically active molecules. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound derivatives are explored for their pharmacological properties. They may serve as lead compounds in the development of new therapeutic agents.
Industry
In the chemical industry, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (3S)-3-methyl-3-phenylmorpholine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phenyl and methyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Methyl-3-phenylmorpholine: The enantiomer of (3S)-3-methyl-3-phenylmorpholine, differing only in the spatial arrangement of the substituents.
3-Methylmorpholine: Lacks the phenyl group, making it less sterically hindered and potentially less selective in its interactions.
3-Phenylmorpholine: Lacks the methyl group, which can affect its chemical reactivity and biological activity.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both methyl and phenyl groups. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(3S)-3-methyl-3-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(9-13-8-7-12-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEYAVDCDVVKJC-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(COCCN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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